molecular formula C21H27NO6S B1651579 1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]-N,N-dimethylpropan-2-amine;oxalic acid CAS No. 128959-30-8

1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]-N,N-dimethylpropan-2-amine;oxalic acid

Cat. No.: B1651579
CAS No.: 128959-30-8
M. Wt: 421.5 g/mol
InChI Key: FKZWGKJVBHUMGV-UHFFFAOYSA-N
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Description

1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]-N,N-dimethylpropan-2-amine;oxalic acid is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]-N,N-dimethylpropan-2-amine;oxalic acid typically involves multiple steps, starting with the preparation of the core structure. The process often includes:

    Formation of the thioether linkage: This can be achieved by reacting 3,4-dimethoxyphenylthiol with an appropriate benzeneethanamine derivative under controlled conditions.

    N,N,alpha-trimethylation:

    Formation of the ethanedioate salt: The final step involves reacting the synthesized compound with ethanedioic acid to form the ethanedioate salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]-N,N-dimethylpropan-2-amine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether linkage to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]-N,N-dimethylpropan-2-amine;oxalic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]-N,N-dimethylpropan-2-amine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell death in certain types of cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3,4-Dimethoxyphenyl)thio)-N,N,alpha-trimethylbenzeneethanamine hydrochloride
  • 2-((3,4-Dimethoxyphenyl)thio)-N,N,alpha-trimethylbenzeneethanamine sulfate

Uniqueness

1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]-N,N-dimethylpropan-2-amine;oxalic acid is unique due to its specific ethanedioate salt form, which may confer different solubility, stability, and bioavailability properties compared to other similar compounds.

Properties

CAS No.

128959-30-8

Molecular Formula

C21H27NO6S

Molecular Weight

421.5 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]-N,N-dimethylpropan-2-amine;oxalic acid

InChI

InChI=1S/C19H25NO2S.C2H2O4/c1-14(20(2)3)12-15-8-6-7-9-19(15)23-16-10-11-17(21-4)18(13-16)22-5;3-1(4)2(5)6/h6-11,13-14H,12H2,1-5H3;(H,3,4)(H,5,6)

InChI Key

FKZWGKJVBHUMGV-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1SC2=CC(=C(C=C2)OC)OC)N(C)C.C(=O)(C(=O)O)O

Canonical SMILES

CC(CC1=CC=CC=C1SC2=CC(=C(C=C2)OC)OC)N(C)C.C(=O)(C(=O)O)O

Origin of Product

United States

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